molecular formula C22H22N2O2S B3004043 N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1251578-61-6

N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B3004043
CAS No.: 1251578-61-6
M. Wt: 378.49
InChI Key: FTFIVNUMJGBBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H22N2O2S and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. Generally, handling of chemical substances requires appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Mechanism of Action

Target of Action

The primary target of this compound, also known as “N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” or “F5791-1071”, is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R, also known as cFMS, is a type of protein kinase that plays a crucial role in the survival and maintenance of monocytes, macrophages, and osteoclasts .

Mode of Action

F5791-1071 is a selective CSF-1R inhibitor . It works by binding to the CSF-1R, thereby inhibiting its activity. This inhibition prevents the survival and maintenance of cells that are regulated by CSF-1R signaling, such as monocytes, macrophages, and osteoclasts .

Biochemical Pathways

The inhibition of CSF-1R by F5791-1071 affects the CSF-1R signaling pathway . This pathway is critical for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. By inhibiting CSF-1R, F5791-1071 disrupts this pathway, leading to reduced survival and maintenance of these cells .

Pharmacokinetics

F5791-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies . It exhibits high permeability in Caco-2 cells, indicating good absorption potential. . These properties contribute to its bioavailability, making it an effective therapeutic agent.

Result of Action

The inhibition of CSF-1R by F5791-1071 leads to a reduction in the survival and maintenance of monocytes, macrophages, and osteoclasts . This can have significant effects at the molecular and cellular levels, including the potential to halt cancer progression by reprogramming the tumor microenvironment .

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-16-23-20(15-27-16)17-6-5-9-19(14-17)24-21(25)22(10-12-26-13-11-22)18-7-3-2-4-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFIVNUMJGBBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.